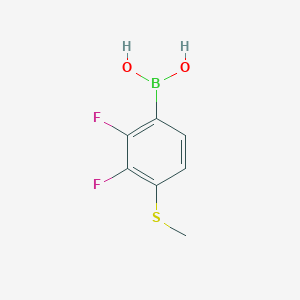

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid

Description

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is a fluorinated arylboronic acid derivative featuring a methylsulfanyl (-SMe) substituent at the para position and fluorine atoms at the ortho and meta positions. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electronic and steric effects imparted by its substituents. The fluorine atoms enhance electrophilicity and stability, while the methylsulfanyl group modulates electron density and may act as a directing or leaving group in further functionalization .

Properties

IUPAC Name |

(2,3-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWBITKAKCCGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)SC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-(methylsulfanyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atoms can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Sulfoxides or sulfones.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is utilized in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity of arylboronic acids is highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki reaction efficiency correlates with substituent electronic effects:

- Electron-donating groups (e.g., SMe, OHex): Stabilize the boronic acid but may reduce electrophilicity. For example, 4-methoxyphenylboronic acid shows lower yields due to excessive electron donation .

- Electron-withdrawing groups (e.g., CHO, Br): Increase electrophilicity but may require harsher conditions. 2,3-Difluoro-4-formylphenylboronic acid is less reactive than its methylsulfanyl counterpart .

- Fluorine substitution: Fluorine at the 2- and 3-positions enhances reactivity by polarizing the boron center. For instance, 2,3-difluoro derivatives exhibit superior coupling yields compared to mono-fluoro analogs .

Solubility and Handling Considerations

- Methylsulfanyl derivative: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to the hydrophobic SMe group. Requires careful handling to avoid oxidation of the sulfur moiety .

- Hexyloxy derivative: High solubility in non-polar solvents (e.g., toluene, hexane), advantageous for reactions in hydrophobic environments .

- Formyl derivative: Limited solubility in water but compatible with ethanol/THF mixtures. Hygroscopic nature necessitates anhydrous conditions .

Biological Activity

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and are increasingly recognized for their roles in drug design, particularly in targeting enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols present in biomolecules. This property allows it to inhibit certain enzymes by blocking their active sites or altering their conformations. The presence of fluorine atoms enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites in proteins.

Enzyme Inhibition

Research indicates that boronic acids can act as effective enzyme inhibitors. For instance, studies have shown that this compound can inhibit serine proteases and β-lactamases. The inhibition mechanism involves the formation of a boronate ester with the hydroxyl groups of the enzyme's active site residues, leading to a decrease in enzymatic activity.

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to disrupt cellular processes through enzyme inhibition may contribute to its anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against certain bacterial strains, potentially due to its interference with bacterial enzyme systems.

Case Studies

- Enzyme Inhibition Study : A study published in MDPI highlighted that this compound effectively inhibited β-lactamases with an IC50 value of approximately 0.5 µM, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Assessment : In a cellular assay involving human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value ranging from 10 to 20 µM, indicating its potential for further development as an anticancer drug .

- Antimicrobial Evaluation : A recent study reported that the compound showed promising antimicrobial activity against Staphylococcus aureus, suggesting its utility in treating infections caused by resistant bacteria .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.